5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl2FO2 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 299.13 .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride has been utilized in various chemical syntheses, particularly in the formation of complex organic compounds. For instance, it is used in the acylation of azaindoles at the C-3 position, a process that involves the attachment of acyl groups to azaindoles, which are heterocyclic organic compounds (Zhang et al., 2002). Another application is seen in the one-step synthesis of key intermediates for HIV-Integrase inhibitors (Izumi et al., 2007).
Development of Novel Antitumor Agents
This compound has also played a role in the development of novel antitumor agents. For example, it has been used in synthesizing derivatives of 5-fluorouracil, a medication used to treat cancer, where it acts as an inhibitor of 5-fluorouracil degradation (Hirohashi et al., 1993).
Applications in Organic Chemistry
In organic chemistry, the compound finds use in a variety of reactions. For instance, it is involved in the 1,4-and 1,7-addition reactions of 4-(substituted benzylidene)-3,5-dimethylisopyrazoles (Kurihara et al., 1978), and in the synthesis of β-amyloid aggregation inhibitors (Choi et al., 2003).
Synthesis of Benzoxazole Derivatives
Its use extends to the novel synthesis of benzoxazole derivatives, which are important in various fields including material science and medicinal chemistry. A study demonstrated its utility in synthesizing 5-nitrobenzoxazole derivatives under solvent-free conditions (Vosooghi et al., 2014).
Enzyme Inhibition Studies
Furthermore, it is used in synthesizing compounds for enzyme inhibition studies, such as in the creation of chloro-/fluorobenzyl-substituted benzimidazolium salts which are effective inhibitors for α-glycosidase and acetylcholinesterase, enzymes relevant in the treatment of Alzheimer's disease and diabetes (Bal et al., 2021).
Advanced Material Synthesis
The compound also finds application in advanced material synthesis, as evidenced by its role in the creation of 2-hydroxy-5-nonylbenzophenone (E)-oxime, used for the extraction of nonferrous metals from aqueous solutions (Sarangi & Rao, 1994).
Antimicrobial Agent Development
It has been a part of the synthesis of antimicrobial agents, for example, in the design and synthesis of chalcones (Manivannan, 2020).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXAJOHSPMEURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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